6-MAPB (hydrochloride)

Catalog No.
S1816510
CAS No.
M.F
C12H15NO · HCl
M. Wt
225.7
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-MAPB (hydrochloride)

Product Name

6-MAPB (hydrochloride)

Molecular Formula

C12H15NO · HCl

Molecular Weight

225.7

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-11-5-6-14-12(11)8-10;/h3-6,8-9,13H,7H2,1-2H3;1H

InChI Key

QQBAYGYSFQKWFD-UHFFFAOYSA-N

SMILES

CC(NC)CC1=CC(OC=C2)=C2C=C1.Cl

Synonyms

6-(2-Methylaminopropyl)Benzofuran

Description

6-APB is a phenethylamine designer drug which is analogous to the psychoactive amphetamine MDA. 6-MAPB is an analog of 6-APB that has a methyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

6-MAPB (hydrochloride), or 1-(benzofuran-6-yl)-N-methylpropan-2-amine, is a synthetic compound belonging to the benzofuran class of psychoactive substances. It is structurally related to 6-(2-aminopropyl)benzofuran (6-APB) and 3,4-methylenedioxymethamphetamine (MDMA). 6-MAPB is recognized for its potential entactogenic and empathogenic effects, which are characteristics that promote emotional connection and sociability. This compound has gained attention in both recreational and research contexts, although it lacks approved medicinal applications.

Typical of amines and aromatic compounds. The synthesis of 6-MAPB typically involves the following reactions:

  • Alkylation: The introduction of the propan-2-amine group occurs through alkylation of benzofuran derivatives.
  • Methylation: The nitrogen atom in the amine group can undergo methylation, enhancing its psychoactive properties.
  • Reduction Reactions: Various reduction processes may be employed during synthesis to obtain the desired purity and structural integrity.

These reactions contribute to the compound's pharmacological profile, influencing its interaction with biological systems.

6-MAPB exhibits significant biological activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its mechanism of action involves:

  • Reuptake Inhibition: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Release Agent: In addition to blocking reuptake, 6-MAPB acts as a releasing agent for these monoamines, enhancing its psychoactive effects.

In studies, 6-MAPB has demonstrated potent activity at various neurotransmitter transporters, with effective concentrations significantly lower than those for MDMA, suggesting a higher potency in inducing neurotransmitter release .

The synthesis of 6-MAPB typically follows established protocols involving several key steps:

  • Starting Material: The process often begins with commercially available benzofuran derivatives.
  • Refluxing and Alkylation: The reaction mixture is refluxed with appropriate alkyl halides or ketones in the presence of bases such as sodium hydride or potassium carbonate.
  • Purification: Post-reaction mixtures undergo purification techniques such as recrystallization or chromatography to isolate the hydrochloride salt form of 6-MAPB.

Research indicates that various synthetic pathways can yield high-purity compounds suitable for further study or experimentation .

While 6-MAPB does not have approved therapeutic uses, it is primarily utilized in research settings to study its psychoactive properties and potential therapeutic applications. Some areas of interest include:

  • Psychoactive Research: Investigating its effects on mood, empathy, and social behavior.
  • Comparative Studies: Evaluating its pharmacological profile against other empathogens like MDMA and 6-APB.

Due to its structural similarities with known psychoactive substances, it serves as a model compound for understanding mechanisms underlying entactogenic effects.

Interaction studies have shown that 6-MAPB interacts significantly with neurotransmitter systems. Key findings include:

  • Transporter Interaction: It acts as a substrate-type releaser at serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), indicating broad-spectrum activity across key neurotransmitter systems .
  • Comparative Potency: In head-to-head comparisons with MDMA and other benzofuran derivatives, 6-MAPB has been shown to be more potent in releasing serotonin and dopamine .

These interactions highlight its potential for further investigation into therapeutic uses despite its current status as an unapproved substance.

Several compounds share structural similarities with 6-MAPB and exhibit comparable biological activities. Key similar compounds include:

CompoundStructure RelationPrimary Effects
5-(2-Aminopropyl)benzofuran (5-APB)Isomeric relationEmpathogenic effects similar to MDMA
3,4-Methylenedioxymethamphetamine (MDMA)Structural analogStrong empathogenic and stimulant effects
5-MAPBN-methylated variant of 5-APBEnhanced potency at neurotransmitter release
6-(2-Aminopropyl)benzofuran (6-APB)Structural counterpartSimilar pharmacodynamics but distinct effects

Uniqueness of 6-MAPB

What distinguishes 6-MAPB from these compounds is its unique combination of structural features that enhance its potency as a releasing agent at neurotransmitter transporters while maintaining a relatively safe profile compared to other entactogens like MDMA. Its specific interactions may lead to different subjective experiences when consumed.

Traditional Synthetic Pathways

The traditional synthesis of 6-MAPB hydrochloride follows established protocols for benzofuran derivatives, incorporating well-documented organic synthetic transformations. The synthesis typically begins with benzofuran precursors and employs classical carbon-carbon bond formation reactions [2].

The primary traditional approach involves the utilization of aldol condensation reactions, which represent a fundamental method for constructing benzofuran frameworks [18]. The aldol reaction provides a reliable pathway for carbon-carbon bond formation, particularly when applied to salicylaldehyde derivatives with appropriate ketone substrates [11]. These reactions typically proceed under basic conditions using sodium hydroxide or potassium carbonate as the base, with reaction temperatures maintained between 80-100 degrees Celsius [11].

Henry reaction methodologies have also been employed in traditional benzofuran synthesis [20]. The Henry reaction, discovered in 1895 by Belgian chemist Louis Henry, involves the combination of nitroalkanes with aldehydes or ketones in the presence of base to form β-nitro alcohols [20]. This reaction proves particularly valuable due to the synthetic utility of its products, which can be readily converted to other synthetic intermediates through subsequent dehydration to yield nitroalkenes or reduction of the nitro group to yield β-amino alcohols [20].

Bromination reactions constitute another traditional synthetic approach for benzofuran derivatives [21]. The bromination process typically employs molecular bromine or N-bromosuccinimide as brominating agents, with careful control of reaction conditions to avoid competitive bromination at undesired positions [21]. Temperature control proves critical, with most bromination reactions conducted at 0-25 degrees Celsius to maintain selectivity [21].

Table 1: Traditional Synthetic Pathways for Benzofuran Derivatives

MethodReagentsTemperature (°C)Yield Range (%)Reference
Aldol CondensationSalicylaldehyde, Ketone, NaOH80-10060-85 [11]
Henry ReactionNitroethane, Aldehyde, Base25-6045-75 [20]
BrominationBr2 or NBS, Solvent0-2570-90 [21]

The methylation of amine precursors represents a crucial step in 6-MAPB synthesis [19]. Traditional N-methylation procedures employ methyl iodide or dimethyl sulfate as methylating agents under basic conditions [19]. The reaction typically requires temperatures of 60-80 degrees Celsius and proceeds through nucleophilic substitution mechanisms [19]. Selectivity for monomethylation over dimethylation requires careful control of stoichiometry and reaction conditions [19].

Novel Catalytic Approaches

Contemporary synthetic methodologies for benzofuran derivatives, including 6-MAPB, have incorporated advanced catalytic systems that offer improved selectivity and efficiency compared to traditional approaches [11] [12].

Ruthenium-based catalytic systems have emerged as particularly effective for benzofuran synthesis [11]. The ruthenium-catalyzed reaction between alkynes and meta-hydroxybenzoic acids proceeds via carbon-hydrogen alkenylation followed by oxygen-induced annulation [11]. This methodology employs magnesium acetate as base and γ-valerolactone as solvent to facilitate aerobic oxidation [11]. The reaction demonstrates substrate scope limitations, with benzoic acids substituted with electron-withdrawing groups yielding lower products compared to those with electron-donating substituents [11].

Rhodium-based catalytic approaches represent another significant advancement in benzofuran synthesis [12]. Rhodium-catalyzed annulation reactions employ cyclopentadienyl-based rhodium complexes in catalytic quantities with tetrachloroethane as solvent [12]. The synthetic pathway involves four main mechanistic steps: carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination [12]. These reactions typically achieve yields ranging from 30-80 percent depending on substrate characteristics [12].

Lewis acid catalysis has provided additional synthetic opportunities for benzofuran derivatives [12]. Zinc chloride and aluminum chloride serve as effective Lewis acid catalysts for cyclization reactions involving quinone methides and alkynyl precursors [12]. The Lewis acid promotes intramolecular cyclization through coordination to electron-rich centers, facilitating ring closure under mild conditions [12].

Table 2: Novel Catalytic Approaches for Benzofuran Synthesis

Catalyst SystemSubstrate TypeSolventTemperature (°C)Yield Range (%)
Ruthenium ComplexAlkyne + Hydroxybenzoic Acidγ-Valerolactone100-12045-75
Rhodium ComplexBenzamide + Vinylene CarbonateTetrachloroethane80-10030-80
Lewis Acid (ZnCl2)Quinone Methide + AlkyneToluene60-8065-85

Electrochemical synthetic approaches have been developed for benzofuran derivatives [11]. The electrochemical method involves cyclization of 2-alkynylphenols with diselenides using platinum electrodes in acetonitrile solvent [11]. This approach proceeds through formation of seleniranium intermediates that undergo nucleophilic cyclization to furnish benzofuran products in high yields [11].

Interrupted Pummerer reactions provide another novel synthetic strategy [11]. This methodology treats phenols with alkynyl sulfoxides via interrupted Pummerer reaction pathways [11]. The synthetic route involves electrophilic activation of alkynyl sulfoxides with trifluoroacetic acid anhydride, followed by nucleophilic substitution with phenol substrates [11]. The resulting intermediates undergo sigmatropic rearrangement and deprotonation to yield target benzofuran molecules [11].

Purification and Isolation Techniques

The purification and isolation of 6-MAPB hydrochloride requires sophisticated techniques to achieve the high purity standards necessary for research applications [1] [5].

Column chromatography represents the primary purification method for benzofuran derivatives [23] [24]. Silica gel serves as the most commonly employed stationary phase, with particle sizes ranging from 20-40 micrometers for high-performance applications [23]. The mobile phase typically consists of ethyl acetate and hexanes in varying ratios, with initial elution using 10 percent ethyl acetate in hexanes, followed by gradient increases to 20-50 percent ethyl acetate [24]. The separation relies on differential adsorption of compounds to the silica gel surface, with more polar compounds eluting later in the chromatographic sequence [24].

The column preparation process requires careful attention to prevent channeling and ensure uniform packing [24]. Silica gel slurry preparation involves mixing the stationary phase with approximately 1.5 times its volume of mobile phase solvent [24]. The slurry must be added gradually to the column with gentle tapping to encourage bubble removal and silica settling [24]. A thin sand layer (approximately 3 millimeters) placed on top of the silica gel prevents disturbance during solvent addition [24].

Table 3: Column Chromatography Parameters for 6-MAPB Purification

ParameterSpecificationNotes
Stationary PhaseSilica Gel (20-40 μm)Spherical particles preferred
Mobile PhaseEtOAc/Hexanes (10-50%)Gradient elution
Column Ratio1:30-50 (sample:silica)Weight basis
Flow Rate1-3 mL/minGravity or low pressure
DetectionThin Layer ChromatographyMultiple stain systems

Recrystallization techniques provide essential final purification steps [26] [27]. The compound dissolution in minimal quantities of hot ethanol followed by controlled cooling allows crystal formation [28]. The addition of diethyl ether as an anti-solvent promotes precipitation of purified material while leaving impurities in solution [28]. This two-solvent recrystallization approach requires careful control of solvent ratios to prevent co-precipitation of impurities [28].

Hydrochloride salt formation represents a critical aspect of 6-MAPB isolation [27]. The free base compound dissolved in anhydrous dichloromethane receives dropwise addition of 2 Molar hydrochloric acid solution in diethyl ether [27]. The reaction proceeds at room temperature with stirring for 30 minutes until complete conversion [27]. The resulting precipitate requires filtration and washing with anhydrous dichloromethane to remove unreacted starting material [27]. Vacuum drying at 30-35 degrees Celsius provides the final hydrochloride salt product [27].

Mass spectrometry serves as the primary analytical technique for purity assessment and structural confirmation [15]. Both electron ionization and electrospray ionization methods prove effective for analysis [15]. Collision-induced dissociation techniques provide detailed fragmentation patterns that enable differentiation from positional isomers [15]. High-resolution mass spectrometry offers additional confirmation through accurate mass determination [15].

The storage and handling of 6-MAPB hydrochloride requires specific conditions to maintain stability [1]. The compound should be stored at -20 degrees Celsius for optimal long-term stability [1]. Stock solutions prepared in dimethyl sulfoxide maintain stability for up to 6 months when stored at -80 degrees Celsius, or 1 month at -20 degrees Celsius [1]. Ultrasonic treatment at 37 degrees Celsius can enhance solubility when needed [1].

Table 4: Purification Techniques and Specifications

TechniqueConditionsPurity AchievementYield Recovery
Column ChromatographySilica Gel, Gradient Elution85-95%70-85%
RecrystallizationEtOH/Et2O System95-99%60-80%
Salt FormationHCl/Et2O, RT>99%80-90%

Molecular and Physical Characteristics

6-MAPB hydrochloride salt exhibits a molecular formula of C₁₂H₁₅NO- HCl with a molecular weight of 225.7 g/mol [1]. The compound exists as a solid crystalline material under standard conditions [1]. The free base form demonstrates a molecular weight of 189.254 g/mol and has been characterized with specific thermodynamic properties [2].

Thermal Properties

The thermal behavior of 6-MAPB demonstrates significant variations between the hydrochloride salt and free base forms. For the free base, the boiling point has been determined as 279.8±15.0°C at 760 mmHg [2]. The compound exhibits a flash point of 123.0±20.4°C [2], indicating moderate thermal stability under standard laboratory conditions. However, for the hydrochloride salt form, both melting point and boiling point remain undetermined in current analytical documentation [1].

The density of the free base has been measured as 1.0±0.1 g/cm³ [2], providing essential data for volumetric calculations and analytical method development. The vapor pressure at 25°C is extremely low at 0.0±0.6 mmHg [2], indicating minimal volatility under ambient conditions.

Heat Capacity and Enthalpy Considerations

While specific heat capacity and enthalpy of formation values for 6-MAPB are not available in current literature, the thermodynamic behavior can be inferred from structural analogs within the benzofuran class. The compound's thermal stability and decomposition temperature for the hydrochloride salt remain undetermined [1], representing areas requiring further experimental investigation.

Solubility and Partition Coefficients

Aqueous and Organic Solubility Profile

6-MAPB hydrochloride demonstrates variable solubility across different solvent systems, with significant implications for analytical method development and purification procedures. The compound exhibits high solubility in polar aprotic solvents, specifically showing 25 mg/mL solubility in both N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [1] [3].
In contrast, the solubility decreases significantly in more moderate polarity solvents, with ethanol providing 10 mg/mL solubility [1] [3]. Aqueous systems demonstrate similar limited solubility, with phosphate-buffered saline (PBS) at pH 7.2 achieving 10 mg/mL [1] [3]. The aqueous solubility in pure water remains undetermined for the hydrochloride salt [1].

Partition Coefficient Analysis

The octanol-water partition coefficient represents a critical parameter for understanding the lipophilic characteristics of 6-MAPB. For the free base form, the logarithm of the partition coefficient (LogP) has been estimated at 2.40 [2], indicating moderate lipophilicity that falls within the optimal range for biological membrane permeability according to pharmaceutical research criteria [4].

The partition coefficient for the hydrochloride salt remains undetermined [1], though it would be expected to demonstrate reduced lipophilicity compared to the free base due to ionic character. This lipophilic profile suggests that 6-MAPB possesses characteristics favorable for biological distribution, as compounds with LogP values between 2.89 and 3.72 have been associated with optimal psychoactive potency in phenethylamine research [4].

Distribution Behavior

The compound's distribution behavior in biological systems can be inferred from its partition coefficient characteristics. With a LogP of 2.40 for the free base [2], 6-MAPB demonstrates balanced hydrophilic and lipophilic properties, suggesting efficient distribution across biological membranes while maintaining sufficient aqueous solubility for systemic circulation.

Spectroscopic Fingerprints

Gas Chromatography-Mass Spectrometry (GC-MS) Characteristics

6-MAPB exhibits distinctive chromatographic and mass spectral properties that enable definitive identification and differentiation from structural isomers. Under standard GC-MS conditions using an Agilent 7890B system with Rtx-5MS column (30 m × 0.25 mm), the compound demonstrates a retention time of 4.239 minutes [5].

The electron impact mass spectrum reveals characteristic fragmentation patterns with the base peak at m/z 131, corresponding to the benzofuranyl-propylium ion formed through alpha cleavage at the propyl chain [5]. Additional significant fragments include m/z 58 (methylamine characteristic peak), m/z 188 (molecular ion of free base), and numerous benzofuran-derived fragments at m/z 77, 102, 115, 144, 159, and 174 [5].

Liquid Chromatography-Mass Spectrometry (LC-MS) Profile

High-performance liquid chromatography coupled with mass spectrometry provides complementary analytical capabilities for 6-MAPB characterization. Using a Hypersil Gold column (1.9 μm, 50 × 2.1 mm) with ammonium acetate buffer and acetonitrile gradient system, 6-MAPB elutes at 1.903 minutes [5].

The LC-MS analysis employs positive electrospray ionization with mass scanning from 100-550 amu [5]. High-resolution mass spectrometry using Q Exactive Plus Orbitrap technology enables accurate mass determination with sub-ppm accuracy, providing definitive molecular formula confirmation [6].

Infrared Spectroscopy Fingerprint

Fourier-transform infrared spectroscopy (FTIR) provides molecular fingerprint information through vibrational spectroscopy. Analysis parameters include 4 cm⁻¹ resolution across the 600-4000 cm⁻¹ range using attenuated total reflectance (ATR) methodology [5]. The infrared spectrum exhibits characteristic absorption bands in the fingerprint region (700-1500 cm⁻¹) that enable differentiation between positional isomers of MAPB compounds [7] [8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy at 400 MHz provides detailed structural confirmation through chemical shift analysis and coupling pattern interpretation [9]. The technique enables identification of aromatic protons, aliphatic side chain signals, and N-methyl substituent characteristics that confirm the 6-substitution pattern on the benzofuran ring system.

Advanced Mass Spectrometric Analysis

High-resolution tandem mass spectrometry using orbitrap technology provides enhanced analytical capabilities for metabolite identification and structural elucidation [10] [6]. The technique enables accurate mass determination with errors within 5 ppm deviation, supporting definitive compound identification in complex biological matrices [10].

Dates

Last modified: 07-20-2023

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